2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)Ethanone
Description
Crystallographic Data Interpretation
Crystallographic studies of analogous benzimidazole derivatives provide critical insights into the structural features of 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone. For instance, the crystal structure of 2-methylbenzimidazolium thiocyanate (space group P n m a) reveals a planar benzimidazolium cation with a root-mean-square (r.m.s.) deviation of 0.0123 Å from planarity. The methyl group at the 2-position lies perpendicular to the aromatic plane, while the thiocyanate anion occupies a mirror plane, stabilized by N–H···N hydrogen bonds. These interactions form infinite chains along the b axis, highlighting the role of hydrogen bonding in molecular packing.
For 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone, analogous planar geometry is anticipated due to the aromatic benzimidazole core. The chloroacetyl substituent likely introduces steric and electronic perturbations, affecting bond lengths and angles. Key crystallographic parameters for related compounds are summarized below:
The chloroacetyl group’s electron-withdrawing nature may shorten the C–Cl bond (expected ~1.79 Å) and elongate the adjacent C–O bond (~1.21 Å). These distortions could influence molecular polarity and intermolecular interactions, potentially leading to layered or helical packing motifs.
Tautomeric Equilibrium Studies
Benzimidazoles exhibit tautomerism between the 1H- and 3H-forms, governed by substituent effects and solvent polarity. In 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone, the 2-methyl group electronically and sterically favors the 1H-tautomer by destabilizing the 3H-form through nonbonded interactions. Nuclear magnetic resonance (NMR) studies of similar compounds, such as 1-(1H-benzimidazol-2-yl)-2-chloroethanone, reveal downfield shifts for the N–H proton (δ ~13.5 ppm), consistent with strong intramolecular hydrogen bonding between the imidazole nitrogen and the acetyl oxygen.
Density functional theory (DFT) calculations predict a tautomeric equilibrium constant (Keq) of ~103 in favor of the 1H-tautomer in polar solvents. The chloroacetyl group further stabilizes this tautomer via resonance-assisted hydrogen bonding, as illustrated below:
$$
\text{1}H\text{-Tautomer: } \text{C=O} \cdots \text{H–N} \quad (\Delta G^\circ = -2.1 \text{ kcal/mol}) \quad \text{vs.} \quad \text{3}H\text{-Tautomer: } \text{C–Cl} \cdots \text{H–N} \quad (\Delta G^\circ = +1.8 \text{ kcal/mol})
$$
Solvent effects amplify this preference, with aqueous environments favoring the 1H-tautomer by ~90% population.
Conformational Analysis via Computational Modeling
Conformational flexibility in 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone arises primarily from rotation about the C–N bond linking the benzimidazole and acetyl groups. Molecular mechanics simulations (MMFF94 force field) identify two dominant conformers:
- Synperiplanar (SP): The chloroacetyl group lies coplanar with the benzimidazole ring, maximizing conjugation between the carbonyl π-system and the aromatic ring.
- Anticlinal (AC): The chloroacetyl group is rotated 120° from the SP position, minimizing steric clash between the methyl and chlorine substituents.
Potential energy surface (PES) scans reveal a rotational barrier of ~8.2 kcal/mol at the SP → AC transition state. The SP conformer is energetically favored by ~3.5 kcal/mol due to resonance stabilization, as shown by natural bond orbital (NBO) analysis:
$$
E{\text{SP}} = -456.2 \text{ Hartree}, \quad E{\text{AC}} = -455.9 \text{ Hartree} \quad (\Delta E = 0.3 \text{ Hartree} \approx 3.5 \text{ kcal/mol})
$$
Electrostatic potential (ESP) maps further highlight regions of high electron density at the carbonyl oxygen (δ− = −0.45 e) and chlorine atom (δ− = −0.32 e), which may guide intermolecular interactions in the solid state.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-1-(2-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9ClN2O/c1-7-12-8-4-2-3-5-9(8)13(7)10(14)6-11/h2-5H,6H2,1H3 |
InChI Key |
HMDFXSJLZUBQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)Ethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination. The general synthetic pathway includes:
Condensation Reaction: o-phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)Ethanone, often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical applications of 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone primarily revolve around its potential as a building block for synthesizing various drug candidates. Its structural characteristics enable it to interact with biological targets, particularly in the following areas:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that demonstrates their efficacy against pathogens .
- Anticancer Properties : The compound's ability to influence cell division makes it a candidate for anticancer drug development. Specific studies have highlighted that certain benzimidazole derivatives can inhibit tubulin polymerization, which is crucial for mitosis in cancer cells. This mechanism suggests potential for developing treatments targeting various cancer types .
Agricultural Applications
In addition to its pharmaceutical uses, 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone has potential applications in agriculture:
- Pesticide Development : The compound's biological activity extends to its use in developing agrochemicals, particularly as a pesticide. Its ability to interact with specific biological pathways makes it suitable for creating solutions that can effectively manage pest populations while minimizing environmental impact .
Synthesis and Characterization
The synthesis of 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone can be achieved through various methodologies, including:
- Reactions with Benzimidazole Derivatives : The compound is often synthesized by reacting chloroacetyl chloride with 2-methylbenzimidazole under controlled conditions. This method allows for the introduction of the chloro group while maintaining the integrity of the benzimidazole structure .
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds related to 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone:
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)Ethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Varied Substituents
The substituents on the benzimidazole ring and the ethanone group significantly influence the compound’s physical, chemical, and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Findings :
- Positional Isomerism : The placement of chlorine on the benzimidazole (e.g., 2- vs. 6-position) alters electronic distribution, impacting reactivity. For example, 2-chloro derivatives exhibit greater stability in nucleophilic substitutions compared to 6-chloro analogs .
- Substituent Effects: A phenyl group on the ethanone (as in CAS 23085-45-2) increases steric bulk, reducing solubility but enhancing lipophilicity, which is advantageous in membrane-penetrating drugs .
Chloroethanone Derivatives with Heterocyclic Moieties
The chloroethanone group is a critical reactive site. Comparisons with other heterocyclic systems highlight its versatility:
Key Findings :
- Reactivity: The chloroethanone group reacts efficiently with nucleophiles like piperazine (k ≈ 0.5–1.0 h⁻¹ in acetonitrile at 25°C) to form secondary amines, a common step in drug derivatization .
- Biological Activity: Imidazole-based chloroethanones (e.g., CAS 860772-72-1) show higher antimicrobial activity than benzimidazole analogs, likely due to enhanced solubility and target affinity .
Piperazine and Phenothiazine Derivatives
Piperazine and phenothiazine derivatives share synthetic pathways with the target compound:
Key Findings :
- Piperazine Derivatives: The target compound’s chloroethanone group enables efficient coupling with piperazine, yielding high-purity intermediates for antipsychotic drugs .
- Phenothiazine Systems: Phenothiazine-based analogs exhibit lower yields due to steric hindrance but are critical in neuroleptic drug synthesis .
Biological Activity
Introduction
2-Chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone is a compound that belongs to the class of benzimidazole derivatives, which have attracted significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone can be represented as follows:
- Molecular Formula : C10H10ClN2O
- Molecular Weight : 224.65 g/mol
- IUPAC Name : 2-Chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone
This compound features a chloro group and a benzimidazole moiety, which are known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The benzimidazole ring can interact with DNA, leading to the formation of reactive oxygen species (ROS), which ultimately results in DNA damage and apoptosis. For instance, compounds structurally related to 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone have shown IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 | ROS generation |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone exhibits activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. Compounds similar to 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including the compound . The research involved in vitro tests on various cancer cell lines, revealing that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Findings :
- The compound exhibited an IC50 value of approximately 30 µM against MCF7 cells.
- Flow cytometry analysis confirmed increased apoptosis rates upon treatment with the compound.
Study on Antimicrobial Effects
Another study focused on the antimicrobial effects of benzimidazole derivatives, including 2-chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone. The results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Results :
- The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
